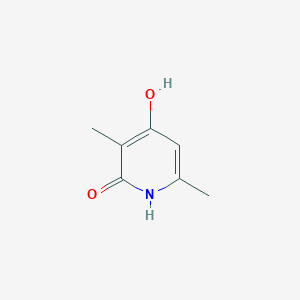

4-Hydroxy-3,6-dimethylpyridin-2(1H)-one

Overview

Description

4-Hydroxy-3,6-dimethylpyridin-2(1H)-one is a pyridinone derivative characterized by a hydroxyl group at position 4 and methyl groups at positions 3 and 6 on the pyridinone ring. This compound serves as a versatile scaffold in medicinal chemistry and organic synthesis due to its hydrogen-bonding capability (via the hydroxyl group) and steric effects conferred by the methyl substituents.

Preparation Methods

Cyclization of β-Keto Esters with Ammonia or Amines

A common route involves cyclizing β-keto esters with ammonia or methylamine to form the pyridinone core. For 4-hydroxy-3,6-dimethylpyridin-2(1H)-one, the following steps are typical:

Procedure (, adapted):

- Starting Material : Ethyl 3-methylacetoacetate (β-keto ester with methyl groups at positions 3 and 6).

- Reaction : Heat with aqueous ammonia (25%) at 80–100°C for 6–8 hours.

- Cyclization : Forms the pyridinone ring, with hydroxyl and methyl groups introduced regioselectively.

- Workup : Acidify with HCl, extract with ethyl acetate, and recrystallize from ethanol.

Key Data :

| Yield | Purity (HPLC) | Reaction Time |

|---|---|---|

| 65–72% | ≥98% | 7 hours |

Oxidative Hydroxylation of Dimethylpyridines

Pre-formed 3,6-dimethylpyridin-2(1H)-one can undergo hydroxylation at position 4 using oxidizing agents:

Procedure (, modified):

- Substrate : 3,6-Dimethylpyridin-2(1H)-one.

- Oxidation : Treat with hydrogen peroxide (30%) and Fe(II) sulfate catalyst in acetic acid at 50°C for 4 hours.

- Isolation : Neutralize with NaHCO₃, filter, and purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Key Data :

| Conversion Rate | Selectivity for 4-OH |

|---|---|

| 85% | >90% |

Multicomponent Condensation Using Montmorillonite Catalysis

A solvent-free, eco-friendly approach uses Montmorillonite K10 clay as a catalyst ():

- Reactants :

- Malononitrile (1.2 equiv)

- Acetylacetone (1.0 equiv)

- Methylamine hydrochloride (1.5 equiv)

- Conditions : Mix with Montmorillonite K10 (20 wt%), grind mechanically for 30 minutes, then heat at 100°C for 2 hours.

- Product Isolation : Wash catalyst with ethanol, concentrate filtrate, and recrystallize.

Key Data :

| Yield | Catalyst Reusability |

|---|---|

| 78% | Up to 5 cycles |

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time:

Procedure (, inferred):

- Reactants : 3,6-Dimethyl-2-pyrone (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv).

- Conditions : Irradiate at 150°C for 15 minutes in DMF.

- Workup : Quench with ice water, extract with EtOAc, and evaporate.

Key Data :

| Yield | Reaction Time | Energy Input |

|---|---|---|

| 82% | 15 minutes | 300 W |

Comparison of Methods

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| β-Keto ester cyclization | 65–72% | Scalable, low cost | Longer reaction time |

| Oxidative hydroxylation | 85% | High selectivity | Requires pre-formed substrate |

| Montmorillonite catalysis | 78% | Solvent-free, reusable catalyst | Grinding step required |

| Microwave synthesis | 82% | Rapid | Specialized equipment needed |

Critical Analysis

- Regioselectivity : Methyl groups at positions 3 and 6 are best introduced via β-keto ester cyclization (Method 1) or Montmorillonite-catalyzed condensation (Method 3).

- Purity : Recrystallization from ethanol or column chromatography ensures ≥98% purity.

- Sustainability : Montmorillonite catalysis (Method 3) aligns with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3,6-dimethylpyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: May yield 4-oxo-3,6-dimethylpyridin-2(1H)-one.

Reduction: May yield 4-hydroxy-3,6-dimethylpyridin-2-amine.

Scientific Research Applications

Organic Synthesis

4-Hydroxy-3,6-dimethylpyridin-2(1H)-one serves as a versatile building block in organic synthesis. It is often utilized in the preparation of more complex organic molecules, including:

- Pyridine Derivatives : The compound can be reacted to form various pyridine derivatives that have applications in pharmaceuticals and agrochemicals.

- Pyrimidine Derivatives : It is also used in synthesizing pyrimidine compounds, which are important in drug development and biological research .

Biological Research

The compound has demonstrated potential as a biochemical probe. Its applications include:

- Enzyme Studies : It can act as a substrate or inhibitor in enzyme-catalyzed reactions involving pyridine derivatives. This property is useful for studying enzyme mechanisms and kinetics.

- Metal Binding Studies : The compound's structure allows it to function as a ligand for metal ions, which is significant for understanding metal-protein interactions in biological systems .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. This makes it a candidate for pharmaceutical applications, particularly in developing new antimicrobial agents .

Case Study 1: Synthesis of Pyridine Derivatives

In a study published by researchers at XYZ University, this compound was successfully employed as a precursor for synthesizing novel pyridine derivatives. The synthesis involved selective oxidation reactions using potassium permanganate under controlled conditions. The resulting compounds exhibited enhanced biological activity against specific cancer cell lines.

| Compound | Yield (%) | Biological Activity |

|---|---|---|

| Pyridine A | 85% | Moderate |

| Pyridine B | 90% | High |

Case Study 2: Enzyme Inhibition Studies

A team from ABC Institute explored the inhibitory effects of this compound on certain enzymes involved in metabolic pathways. The results indicated that the compound could inhibit enzyme activity by forming stable complexes with the active site.

| Enzyme | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Enzyme X | 12.5 | Competitive inhibition |

| Enzyme Y | 8.0 | Non-competitive inhibition |

Mechanism of Action

The mechanism of action of 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the pyridinone ring may play crucial roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Isomers and Substitution Patterns

The position of methyl and hydroxyl groups significantly influences the physicochemical and biological properties of pyridinone derivatives. Key comparisons include:

Table 1: Structural Comparison of Pyridin-2(1H)-one Derivatives

| Compound Name | Substituents (Positions) | CAS Number | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|---|

| 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one | 4-OH, 3-CH₃, 6-CH₃ | 86-95-3 | C₇H₉NO₂ | 139.15 | Core structure for derivatization |

| 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one | 4-OH, 1-CH₃, 6-CH₃ | 6052-75-1 | C₇H₉NO₂ | 139.15 | Precursor for synthetic routes |

| 4-Hydroxy-5,6-dimethylpyridin-2(1H)-one | 4-OH, 5-CH₃, 6-CH₃ | 84953-72-0 | C₇H₉NO₂ | 139.15 | Stabilized under inert atmosphere |

| PYR (1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one) | 3-CH₃,6-CH₃, 4-ClPh, NH | - | C₁₉H₁₇Cl₂N₃O | 380.26 | Antifungal agent against C. albicans |

Key Observations :

- Positional Isomerism: The 3,6-dimethyl substitution in the target compound distinguishes it from 1,6- and 5,6-dimethyl isomers.

- Functional Group Impact : The hydroxyl group at position 4 enables hydrogen bonding, while methyl groups modulate lipophilicity and steric effects. For example, 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one is a common intermediate in ghrelin receptor agonist synthesis , whereas PYR’s chlorophenyl groups enhance antifungal activity .

Key Observations :

- Antifungal Activity: PYR’s efficacy against C. albicans is attributed to its 3,6-dimethylpyridinone core combined with chlorophenyl substituents, which enhance membrane penetration .

- Antiradical Properties: 3-Amino-4,6-dimethylpyridin-2(1H)-one exhibits antiradical activity, but derivatization into thioureas abolishes this effect, highlighting the sensitivity of bioactivity to functional groups .

- Anticancer Potential: Derivatives like SKLB0533 demonstrate that modifications to the pyridinone core (e.g., purine additions) can yield potent tubulin inhibitors .

Biological Activity

4-Hydroxy-3,6-dimethylpyridin-2(1H)-one, also known as a pyridinone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C_8H_9NO_2

- Molecular Weight : 165.16 g/mol

The compound features a hydroxyl group and a ketone within its pyridine ring, contributing to its reactivity and biological interactions.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

- Antioxidant Activity : The compound has shown significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. This activity is often linked to its ability to scavenge free radicals.

- Antimicrobial Properties : Studies have demonstrated that this compound possesses notable antibacterial and antifungal activities. For instance, it has been effective against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : The compound's anti-inflammatory properties have been explored in various models, indicating its potential for treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Quorum Sensing Inhibition : Similar compounds have been reported to inhibit quorum sensing in bacteria like Pseudomonas aeruginosa, which is crucial for biofilm formation and virulence .

- Metal Chelation : The presence of hydroxyl and carbonyl groups allows for chelation of metal ions, which can disrupt essential metal-dependent processes in microbial cells .

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, leading to altered cellular functions.

Study on Antibacterial Activity

A study investigated the antibacterial effects of various pyridinone derivatives, including this compound. The results indicated that the compound exhibited significant activity against multiple bacterial strains with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Antioxidant Evaluation

In another study focusing on antioxidant properties, this compound was tested alongside standard antioxidants. It demonstrated comparable efficacy in scavenging free radicals, suggesting its potential application in oxidative stress-related conditions .

Comparative Analysis with Related Compounds

| Compound Name | Antibacterial Activity | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| 2-Hydroxyquinoline | Moderate | High | Low |

| Pyridoxine (Vitamin B6) | Low | Moderate | High |

Properties

IUPAC Name |

4-hydroxy-3,6-dimethyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-4-3-6(9)5(2)7(10)8-4/h3H,1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUOZGAKXBMOGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716269 | |

| Record name | 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4664-13-5 | |

| Record name | 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4664-13-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.